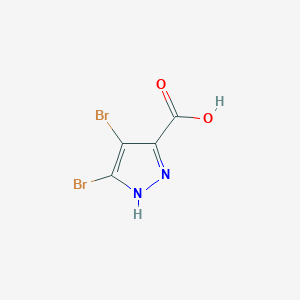
3-(2,2,2-Trifluorethoxy)-Benzolsulfonylchlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2,2-Trifluoro-ethoxy)-benzenesulfonyl chloride is an organosulfur compound characterized by the presence of a trifluoroethoxy group attached to a benzenesulfonyl chloride moiety
Wissenschaftliche Forschungsanwendungen
3-(2,2,2-Trifluoro-ethoxy)-benzenesulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing the trifluoroethoxy group into organic molecules, which can enhance metabolic stability and lipophilicity.
Pharmaceuticals: The trifluoroethoxy group is a bioisostere of ethyl or ethoxy groups, making this compound valuable in the design of drugs with improved pharmacokinetic properties.
Agrochemicals: Utilized in the synthesis of herbicides and pesticides due to its ability to modify the biological activity of target compounds.
Materials Science: Employed in the development of fluorinated materials with unique properties such as high thermal stability and chemical resistance.
Wirkmechanismus
Target of Action
It is known that fluorinated compounds often interact with various enzymes and receptors in the body due to their unique chemical properties .
Mode of Action
The trifluoroethoxy group can increase metabolic stability and lipophilicity , which may influence how this compound interacts with its targets.
Biochemical Pathways
Fluorinated compounds can influence a variety of biochemical pathways due to their unique chemical properties .
Pharmacokinetics
The trifluoroethoxy group is known to increase metabolic stability and lipophilicity , which could potentially enhance the bioavailability of this compound.
Result of Action
Fluorinated compounds can have a variety of effects at the molecular and cellular level due to their unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,2-Trifluoro-ethoxy)-benzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with 2,2,2-trifluoroethanol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
C6H5SO2Cl+CF3CH2OH→C6H4(SO2OCH2CF3)Cl+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2,2,2-Trifluoro-ethoxy)-benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group hydrolyzes to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) is used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) are employed.
Major Products:
Sulfonamides: Formed from reaction with amines.
Sulfonate Esters: Formed from reaction with alcohols.
Sulfonothioates: Formed from reaction with thiols.
Sulfonic Acids: Formed from hydrolysis.
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonyl chloride: Lacks the trifluoroethoxy group, making it less lipophilic and metabolically stable.
2,2,2-Trifluoroethanesulfonyl chloride: Contains a trifluoroethanesulfonyl group instead of the trifluoroethoxy group, leading to different reactivity and applications.
Trifluoromethanesulfonyl chloride:
Uniqueness: The presence of the trifluoroethoxy group in 3-(2,2,2-Trifluoro-ethoxy)-benzenesulfonyl chloride imparts unique properties such as increased lipophilicity, metabolic stability, and specific reactivity patterns, making it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
3-(2,2,2-trifluoroethoxy)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O3S/c9-16(13,14)7-3-1-2-6(4-7)15-5-8(10,11)12/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYPCJRSPCKLRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate oxalate](/img/structure/B2403698.png)
![4-Cyano-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide](/img/structure/B2403699.png)



![1,3-dimethyl-6-(phenylamino)-5-(3-propoxyphenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2403705.png)





![N-(2-chloro-5-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)

